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Compound of Interest

Compound Name: Bvdv-IN-1

cat. No.: B3182262

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and biological properties of
Bvdv-IN-1, a non-nucleoside inhibitor of the Bovine Viral Diarrhea Virus (BVDV). This
document consolidates available data on its chemical structure, physicochemical properties,
mechanism of action, and relevant experimental methodologies to support further research and
development efforts.

Chemical Structure and Properties

Bvdv-IN-1, with the chemical name 2-[4-(2-phenylquinazolin-4-yl)piperazin-1-yllethanol, is a
potent inhibitor of BVDV replication. Its fundamental chemical and physical properties are
summarized below.

Table 1: Chemical and Physical Properties of Bvdv-IN-1
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Property Value Reference(s)
2-[4-(2-phenylquinazolin-4-
IUPAC Name [4-(2-phenylq
yl)piperazin-1-yllethanol
CAS Number 345651-04-9 [1]12]
Molecular Formula C20H22N40 [1]
Molecular Weight 334.41 g/mol [1]
OCCN1CCN(C2=C3C=CC=C
SMILES C3=NC(C4=CC=CC=C4)=N2) [1]
CC1
Appearance White to off-white solid [1]
Table 2: Solubility of Bvdv-IN-1
Solvent Solubility Notes Reference(s)
Ultrasonic assistance
= 250 mg/mL (= may be needed.
DMSO _ [1]13]
747.59 mM) Hygroscopic DMSO
can reduce solubility.
Ethanol 34 mg/mL [2]
Water Insoluble [2]

Table 3: Storage and Stability of Bvdv-IN-1
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Condition Stability Notes Reference(s)

Solid 4°C Protect from light. [11[3]

Protect from light.
Aliguot to avoid

In Solvent (-20°C) 1 month [1]
repeated freeze-thaw

cycles.

Protect from light.
Aliquot to avoid

In Solvent (-80°C) 6 months [1]
repeated freeze-thaw

cycles.

Biological Activity and Mechanism of Action

Bvdv-IN-1 is a non-nucleoside inhibitor (NNI) that specifically targets the RNA-dependent RNA
polymerase (RdRp) of the Bovine Viral Diarrhea Virus, a member of the Pestivirus genus in the
Flaviviridae family.[1] Its primary mechanism of action involves binding to a hydrophobic pocket
on the viral RdRp, thereby inhibiting its enzymatic activity and preventing the replication of the
viral RNA genome.[1][3]

Table 4: Biological Activity of Bvdv-IN-1

Parameter Value Cell Line Virus Strain Reference(s)

ECso 1.8 uM MDBK Not Specified [2]

An important characteristic of Bvdv-IN-1 is its activity against BVDV strains that have
developed resistance to other classes of nhon-nucleoside inhibitors, such as thiosemicarbazone
(TSC).[1][3] While the specific binding site of Bvdv-IN-1 on the BVDV RdRp has been
described as a hydrophobic pocket, the precise amino acid residues involved in this interaction
are not yet fully elucidated.[1][3] Resistance to other non-nucleoside inhibitors targeting the
BVDV RdRp has been associated with mutations such as 1261M and F224S.

BVDV Replication Cycle and Inhibition by Bvdv-IN-1
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The replication of BVDV, a positive-sense single-stranded RNA virus, occurs in the cytoplasm
of the host cell. The following diagram illustrates the key steps in the viral replication cycle and
highlights the inhibitory action of Bvdv-IN-1.
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BVDV Replication Cycle and Bvdv-IN-1 Inhibition
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BVDV Replication Cycle and Bvdv-IN-1 Inhibition.
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Experimental Protocols

This section provides representative methodologies for key in vitro assays used to characterize
the antiviral activity and cytotoxicity of compounds like Bvdv-IN-1.

Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxicity of a compound on a cell
line.

Objective: To determine the concentration of Bvdv-IN-1 that reduces the viability of Madin-
Darby Bovine Kidney (MDBK) cells by 50% (CCso).

Materials:
o MDBK cells

e Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum
(FBS) and 1% Penicillin-Streptomycin

e Bvdv-IN-1 stock solution (in DMSO)
o 96-well cell culture plates

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e Solubilization buffer (e.g., 10% SDS in 0.01 M HCI)
e Microplate reader
Procedure:

o Seed MDBK cells in a 96-well plate at a density of 1 x 104 cells/well in 100 uL of complete
DMEM and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

e Prepare serial dilutions of Bvdv-IN-1 in complete DMEM. The final DMSO concentration
should be kept below 0.5%.
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e Remove the old medium from the cells and add 100 pL of the Bvdv-IN-1 dilutions to the
respective wells. Include wells with medium only (blank) and cells with medium containing
the same concentration of DMSO as the highest drug concentration (vehicle control).

 Incubate the plate for 72 hours at 37°C in a 5% CO2 atmosphere.
e Add 20 pL of MTT solution to each well and incubate for 4 hours at 37°C.

o Carefully remove the medium and add 100 pL of solubilization buffer to each well to dissolve
the formazan crystals.

e Read the absorbance at 570 nm using a microplate reader.

o Calculate the percentage of cell viability for each concentration relative to the vehicle control
and determine the CCso value by non-linear regression analysis.

Antiviral Activity Assay (Virus Yield Reduction Assay)

This protocol measures the ability of a compound to inhibit the production of infectious virus
particles.

Objective: To determine the effective concentration of Bvdv-IN-1 that reduces the yield of
BVDV by 50% (ECso).

Materials:

» MDBK cells

e BVDV stock (e.g., NADL strain)

o DMEM with 2% FBS

e Bvdv-IN-1 stock solution (in DMSO)

o 24-well cell culture plates

e Reagents for virus titration (e.g., TCIDso assay)

Procedure:
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e Seed MDBK cells in a 24-well plate and grow to confluence.

« Infect the cell monolayers with BVDV at a multiplicity of infection (MOI) of 0.01 for 1 hour at
37°C.

¢ Remove the virus inoculum and wash the cells with PBS.

e Add 1 mL of DMEM with 2% FBS containing serial dilutions of Bvdv-IN-1 to the infected
cells. Include a vehicle control (DMSO).

 Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
o Harvest the supernatant from each well.
» Determine the viral titer in each supernatant using a TCIDso assay on fresh MDBK cells.

o Calculate the percentage of virus yield reduction for each concentration compared to the
vehicle control and determine the ECso value.

Representative Experimental Workflow

The following diagram illustrates a typical workflow for the initial in vitro evaluation of an
antiviral compound like Bvdv-IN-1.
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In Vitro Antiviral Compound Evaluation Workflow
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In Vitro Antiviral Compound Evaluation Workflow.
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In Vivo Data

Currently, there is no publicly available information regarding the in vivo efficacy,
pharmacokinetics, or toxicology of Bvdv-IN-1 in animal models. Such studies would be crucial
for the further development of this compound as a potential therapeutic agent.

Logical Relationships in Bvdv-IN-1 Research

The following diagram illustrates the logical connections between the different areas of

research for a compound like Bvdv-IN-1.
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Logical Relationships in Bvdv-IN-1 Research.

Conclusion

Bvdv-IN-1 is a promising non-nucleoside inhibitor of BVDV with a well-defined in vitro potency
and a clear mechanism of action targeting the viral RdRp. Its activity against certain drug-
resistant viral strains makes it a valuable tool for research and a potential lead compound for
the development of novel antiviral therapies against pestiviruses. Further studies are warranted
to fully characterize its antiviral spectrum, resistance profile, and in vivo properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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